molecular formula C14H18N4O4S B2683310 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide CAS No. 2034424-43-4

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide

Cat. No.: B2683310
CAS No.: 2034424-43-4
M. Wt: 338.38
InChI Key: UKNSNPWHLONOKR-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide (CAS 2034424-43-4) is a synthetic small molecule with a molecular formula of C 14 H 18 N 4 O 4 S and a molecular weight of 338.38 g/mol . This compound belongs to a class of benzenesulfonamides incorporating a 1,3,5-triazine structural motif, which is of significant interest in medicinal chemistry and biochemical research . Primary research applications for this compound are focused on enzyme inhibition studies. Sulfonamide derivatives containing the 1,3,5-triazine core have demonstrated potent inhibitory activity against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are critical therapeutic targets associated with neurodegenerative diseases, including Alzheimer's and Parkinson's disease . Researchers can utilize this compound to investigate new pathways for managing such conditions. Furthermore, the 4,6-dimethoxy-1,3,5-triazin-2-yl moiety is also recognized for its utility in chemical synthesis and material science. Related compounds, such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), are effectively employed as cross-linking agents for biopolymers like carboxymethyl cellulose, enhancing properties such as water resistance and mechanical strength for potential applications in biodegradable food packaging . This suggests potential cross-disciplinary research applications for this compound in polymer and material sciences. Handling Note: This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-4-10-5-7-11(8-6-10)23(19,20)15-9-12-16-13(21-2)18-14(17-12)22-3/h5-8,15H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNSNPWHLONOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 4-ethylbenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amides, esters, and other carboxylic derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.

    Biology: It is employed in the modification of biomolecules, such as the conjugation of peptides and proteins.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide exerts its effects involves the activation of carboxylic acids. The triazine ring facilitates the formation of an active ester intermediate, which can then undergo nucleophilic attack by amines or alcohols to form the desired amide or ester product. This activation process is crucial for efficient coupling reactions in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazine Derivatives

Compound Name / Structure Key Substituents Synthesis Method Primary Application / Activity Reference
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide - 4,6-Dimethoxy triazine
- Methyl linker
- 4-Ethylbenzenesulfonamide
Likely via 2-chloro-4,6-dimethoxy triazine + sulfonamide nucleophile Undocumented (potential bioactivity) -
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) - 4,6-Dimethoxy triazine
- Vinyl linker
- 4-Methoxyaniline
Condensation of triazine with aromatic amine Antifungal (C. albicans)
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM Cl) - 4,6-Dimethoxy triazine
- Morpholinium chloride
Reaction of 2-chloro-4,6-dimethoxy triazine with N-methyl morpholine Coupling agent in peptide synthesis
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester) - 4-Methoxy-6-methyl triazine
- Sulfonylurea linker
Substitution of triazine chloride with sulfonylurea precursor Herbicide (pesticide)
N-{2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-6-fluorophenyl}-1,1-difluoro-N-methylmethanesulfonamide - 4,6-Dimethoxy triazine
- Carbonyl linker
- Fluorophenyl sulfonamide
Unspecified (CAS registry noted) Undocumented (structural analog)

Key Comparative Findings

Structural Variations and Bioactivity

  • Triazine Core Substitutions: The 4,6-dimethoxy configuration in the target compound and TRI enhances electron density compared to the 4-methoxy-6-methyl substitution in metsulfuron methyl ester. This difference may influence reactivity in nucleophilic substitutions or hydrogen-bonding interactions .

Biological Activity

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core substituted with methoxy groups and an ethylbenzenesulfonamide moiety. Its structural complexity suggests multiple potential interactions within biological systems.

Research indicates that compounds with similar structures often exhibit inhibition of various enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems.

Inhibition of Carbonic Anhydrases

A study on sulfonamide derivatives highlighted their effectiveness as carbonic anhydrase inhibitors (CAIs). These compounds have shown promising results in managing conditions such as glaucoma and epilepsy by modulating enzyme activity .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Effect Reference
Inhibition of Carbonic AnhydraseSubnanomolar inhibition
Antitumor ActivityEffective against cancer cells
COX-2 InhibitionPotential anti-inflammatory

Case Studies

  • Antitumor Activity : A series of studies have demonstrated that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were effective in reducing tumor growth in vitro and in vivo models .
  • Carbonic Anhydrase Inhibition : In a comparative study on different CAIs, several derivatives showed significant inhibition against isoforms I, II, IX, and XII. The structural modifications in the triazine core were noted to enhance binding affinity and selectivity .

Research Findings

Recent findings suggest that the incorporation of specific substituents on the triazine ring can enhance the biological activity of sulfonamide derivatives. For example:

  • The addition of ethyl groups has been correlated with increased lipophilicity and improved cellular uptake.
  • Molecular docking studies have elucidated the binding modes of these compounds to target enzymes, providing insights into their inhibitory mechanisms .

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